molecular formula C13H18N2O3 B14906027 2-Methoxy-N-(2-morpholinophenyl)acetamide

2-Methoxy-N-(2-morpholinophenyl)acetamide

Cat. No.: B14906027
M. Wt: 250.29 g/mol
InChI Key: YAOHGNQDLUDQPC-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-morpholinophenyl)acetamide is an organic compound with the molecular formula C13H18N2O3 It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(2-morpholinophenyl)acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Methoxyphenyl isocyanate+MorpholineThis compound\text{2-Methoxyphenyl isocyanate} + \text{Morpholine} \rightarrow \text{this compound} 2-Methoxyphenyl isocyanate+Morpholine→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-(2-morpholinophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxyaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(2-morpholinophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-methoxy-N-(2-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C13H18N2O3/c1-17-10-13(16)14-11-4-2-3-5-12(11)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3,(H,14,16)

InChI Key

YAOHGNQDLUDQPC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC=C1N2CCOCC2

Origin of Product

United States

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